molecular formula C21H17NO4 B491891 isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 794552-29-7

isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B491891
CAS No.: 794552-29-7
M. Wt: 347.4g/mol
InChI Key: WJMQRRBYCNLMNP-UHFFFAOYSA-N
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Description

isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines the indole moiety with a naphthoindolizine system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the indole or naphthoindolizine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies on its mechanism of action are ongoing and aim to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Naphtho[2,3-b]indole: A compound with a similar naphthoindole core but lacking the ester and carboxylate groups.

Uniqueness

isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is unique due to its combination of the indole and naphthoindolizine systems, along with the presence of ester and carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11(2)26-21(25)16-15-10-12(3)8-9-22(15)18-17(16)19(23)13-6-4-5-7-14(13)20(18)24/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMQRRBYCNLMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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